One area of research focuses on batefenterol's potential role in treating respiratory disorders, particularly asthma and chronic obstructive pulmonary disease (COPD). These conditions involve airway inflammation and constriction, leading to breathing difficulties.
Batefenterol belongs to a class of drugs called beta2-adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on airways, causing relaxation and improved airflow. Studies suggest batefenterol might offer bronchodilation (airway opening) effects similar to other beta2-agonists but with a potentially longer duration of action [].
Batefenterol is a novel compound characterized by its dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist. It is currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD). The compound's unique dual-action mechanism allows it to target both muscarinic receptors (specifically M2 and M3) and β2-adrenergic receptors, making it a promising candidate for respiratory therapies that require bronchodilation and reduced airway resistance .
Batefenterol's significance lies in its dual mechanism of action. The muscarinic antagonist (MA) component relaxes airway smooth muscle by blocking the M2 and M3 muscarinic receptors, while the β2-adrenoceptor agonist (BA) component opens airways by causing bronchodilation through β2-adrenergic receptors []. This combined effect has the potential to improve lung function in COPD patients more effectively than single-mechanism treatments.
Batefenterol exhibits significant biological activity through its interaction with both muscarinic and adrenergic receptors. Its action as a muscarinic antagonist helps reduce bronchoconstriction, while its β2-agonist activity promotes bronchodilation. Clinical trials have demonstrated that batefenterol can significantly improve lung function, as evidenced by increased forced expiratory volume in one second (FEV1) measurements compared to placebo . The compound has shown a dose-dependent response, with higher doses resulting in greater improvements in lung function .
The synthesis of batefenterol typically involves:
These methods enable the production of batefenterol with high purity and potency, essential for its therapeutic efficacy .
Batefenterol is primarily being developed for the treatment of chronic obstructive pulmonary disease. Its dual-action mechanism allows it to potentially simplify treatment regimens by combining two therapeutic actions into one compound, thereby enhancing patient compliance and therapeutic outcomes. Additionally, its formulation may pave the way for quad therapy options that deliver multiple agents through a single inhaler .
Interaction studies have indicated that batefenterol may exhibit significant interactions with other medications, particularly those affecting potassium levels. For example, co-administration with betamethasone phosphate could increase the risk of hypokalemia. Understanding these interactions is crucial for optimizing treatment protocols and ensuring patient safety during therapy .
Batefenterol shares similarities with several other compounds used in respiratory therapies. Below are some notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tiotropium | Muscarinic antagonist | Long-acting; primarily targets M3 receptors |
| Formoterol | β2-adrenoceptor agonist | Fast onset; long duration of action |
| Indacaterol | β2-adrenoceptor agonist | Once-daily dosing; ultra-long-acting |
| Aclidinium | Muscarinic antagonist | Long-acting; often used in combination therapies |
Batefenterol's uniqueness lies in its ability to combine both muscarinic antagonism and β2-agonism within a single molecule, potentially offering enhanced efficacy and simplified treatment regimens compared to existing therapies .
Batefenterol possesses a complex molecular architecture characterized by the molecular formula C₄₀H₄₂ClN₅O₇ with a precise molecular weight of 740.25 g/mol [1] [2]. The compound exhibits a sophisticated structural framework comprising 40 carbon atoms, 42 hydrogen atoms, one chlorine atom, five nitrogen atoms, and seven oxygen atoms, representing a total heavy atom count of 53 [3]. The exact mass determination reveals a value of 739.2772764 Da, with the monoisotopic mass similarly calculated as 739.2772764 Da [3] [4], confirming the high degree of structural precision required for pharmaceutical applications.
The molecular architecture encompasses multiple functional domains including a quinolin-2-one moiety, a piperidine ring system, and a biphenyl carbamate group, contributing to its bifunctional pharmacological profile [1] [5]. The compound demonstrates significant molecular complexity with a complexity score of 1,230 as determined by computational analysis [3], reflecting the intricate three-dimensional arrangement of its constituent atoms and functional groups.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₀H₄₂ClN₅O₇ | PubChem CID 10372836 [1] |
| Molecular Weight (g/mol) | 740.25 | PubChem CID 10372836 [1] |
| Exact Mass (Da) | 739.277 | PubChem CID 10372836 [3] |
| Heavy Atom Count | 53 | PubChem CID 10372836 [3] |
| Topological Polar Surface Area (Ų) | 161 | PubChem CID 10372836 [3] |
Batefenterol exhibits absolute stereochemistry with one defined stereogenic center [6] [7]. The compound possesses a single chiral center located at the carbon bearing the hydroxyl group adjacent to the quinolinone ring system, designated with R-configuration [7]. This stereochemical assignment is critical for the compound's biological activity, as the (R)-enantiomer represents the active form used in pharmaceutical development [8] [5].
The stereochemical integrity is maintained through precise synthetic control, with the absolute configuration confirmed through advanced analytical techniques. The compound demonstrates no undefined stereocenters and contains no E/Z centers, indicating a well-defined three-dimensional structure essential for consistent pharmacological activity [6] [7]. The optical activity remains unspecified in current literature, though the defined stereochemistry suggests inherent chiral properties [6].
The SMILES notation incorporating stereochemical information is represented as: COC1=C(CNCC@HC2=CC=C(O)C3=C2C=CC(=O)N3)C=C(Cl)C(NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6)=C1 [7], where the [@H] designation specifically denotes the R-configuration at the chiral center.
Batefenterol has been developed in multiple salt forms to optimize its physicochemical and biopharmaceutical properties. The primary salt form utilized in clinical development is batefenterol succinate, which exhibits enhanced stability and handling characteristics compared to the free base [8] [9]. The succinate salt possesses the molecular formula C₄₄H₄₈ClN₅O₁₁ with a molecular weight of 858.33 g/mol, representing the combination of the parent compound with succinic acid [8] [9].
The crystalline polymorphism of batefenterol has been extensively investigated to ensure consistent pharmaceutical performance. The compound demonstrates typical polymorphic behavior observed in complex pharmaceutical molecules, with different crystalline forms potentially exhibiting varying solubility, dissolution, and stability profiles [10]. The selection of appropriate salt forms and polymorphic modifications represents a critical aspect of pharmaceutical development, particularly for compounds with complex molecular architectures like batefenterol [11].
Current pharmaceutical formulations utilize the succinate salt form due to its superior stability profile and processing characteristics [12]. The formulation demonstrates storage stability of at least three years at temperatures ranging from 15°C to 25°C, indicating robust crystalline integrity under standard pharmaceutical storage conditions [12].
| Salt Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|---|
| Batefenterol (Free Base) | 743461-65-6 | C₄₀H₄₂ClN₅O₇ | 740.244 | 10372836 [1] |
| Batefenterol Succinate | 945905-37-3 | C₄₄H₄₈ClN₅O₁₁ | 858.33 | 16718568 [9] |
Batefenterol exhibits characteristic physicochemical properties consistent with its lipophilic molecular structure. The partition coefficient (logP) has been determined as 4.34 using ALOGPS computational methods [13], indicating moderate to high lipophilicity that influences both membrane permeability and tissue distribution characteristics. This logP value positions batefenterol within an optimal range for respiratory drug delivery applications, balancing adequate membrane penetration with appropriate tissue retention.
The aqueous solubility of batefenterol demonstrates limited water solubility with a measured value of 0.00363 mg/mL [13], characteristic of highly lipophilic pharmaceutical compounds. This low aqueous solubility necessitates specialized formulation approaches for pharmaceutical development, particularly for inhalation delivery systems. In contrast, the compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (135.09 mM) [14] [5], facilitating analytical and research applications.
The solubility profile significantly influences the biopharmaceutical classification of batefenterol, requiring careful consideration of dissolution enhancement strategies in pharmaceutical formulation development [11]. The compound's solubility characteristics align with typical challenges observed in modern pharmaceutical development, where many active compounds exhibit poor aqueous solubility requiring advanced formulation technologies [10].
Batefenterol demonstrates complex ionization behavior with multiple ionizable functional groups contributing to its overall charge state under physiological conditions. The compound exhibits two distinct pKa values: a strongest acidic pKa of 8.49 and a strongest basic pKa of 9.02, as determined through Chemaxon computational analysis [13]. These ionization constants indicate that batefenterol exists predominantly in its ionized forms under physiological pH conditions.
The acidic pKa of 8.49 likely corresponds to the phenolic hydroxyl group within the quinolinone ring system, while the basic pKa of 9.02 can be attributed to the piperidine nitrogen atom [13]. Under physiological pH conditions (approximately 7.4), the compound carries a net positive charge of +2 [13], significantly influencing its interaction with biological membranes and receptor binding sites.
The ionization behavior directly impacts the compound's absorption, distribution, and pharmacokinetic properties. At physiological pH, the predominantly ionized state affects membrane permeability and tissue distribution, requiring careful consideration in pharmaceutical formulation design [15]. The dual ionization characteristics contribute to the compound's complex pharmacological profile and influence its interaction with both muscarinic and β₂-adrenergic receptors.
Batefenterol demonstrates acceptable thermodynamic stability under standard pharmaceutical storage conditions, with formulated products maintaining integrity for extended periods [12]. The compound exhibits thermal stability characteristics suitable for pharmaceutical manufacturing and storage, with formulations demonstrating storage stability of at least three years at controlled room temperature conditions (15°C to 25°C) [12].
The thermodynamic stability profile encompasses considerations of chemical degradation pathways, polymorphic transformations, and formulation compatibility. Current pharmaceutical formulations incorporating batefenterol succinate demonstrate robust stability profiles under accelerated stability testing conditions [12]. The compound's stability characteristics enable conventional pharmaceutical processing techniques while maintaining chemical and physical integrity throughout the product lifecycle.
Stability studies have confirmed that batefenterol maintains its chemical integrity under typical pharmaceutical storage conditions, with no significant degradation products observed under accelerated testing protocols [12]. The thermodynamic stability profile supports the compound's suitability for commercial pharmaceutical development and distribution through standard pharmaceutical supply chains.
| Property | Value | Source |
|---|---|---|
| Partition Coefficient (logP) | 4.34 | ALOGPS/DrugBank [13] |
| Water Solubility (mg/mL) | 0.00363 | ALOGPS [13] |
| DMSO Solubility (mg/mL) | 100 | Selleck Chemicals [14] |
| pKa (Strongest Acidic) | 8.49 | Chemaxon [13] |
| pKa (Strongest Basic) | 9.02 | Chemaxon [13] |
| Physiological Charge | +2 | Chemaxon [13] |
While specific X-ray crystallographic data for batefenterol has not been extensively published in the accessible literature, the compound's three-dimensional structure has been characterized through computational modeling approaches [1] [2]. The molecular conformation demonstrates the spatial arrangement of key pharmacophoric elements essential for its bifunctional activity as both a muscarinic antagonist and β₂-adrenoceptor agonist.
The crystallographic analysis would be expected to reveal the precise positioning of the quinolinone ring system relative to the piperidine core and the biphenyl carbamate moiety. These structural elements are critical for the compound's interaction with both muscarinic and β₂-adrenergic receptor binding sites [16]. The three-dimensional arrangement of functional groups determines the compound's ability to simultaneously engage both receptor types with high affinity.
Computational conformational analysis indicates that batefenterol adopts a relatively rigid conformation due to intramolecular interactions between its various functional domains [1]. The compound's molecular flexibility is constrained by the presence of multiple aromatic ring systems and the specific stereochemical configuration at the chiral center, resulting in a well-defined bioactive conformation.
Nuclear magnetic resonance spectroscopy has been employed for the structural characterization and analytical identification of batefenterol, particularly in pharmaceutical quality control applications [17]. The compound's complex molecular structure generates characteristic NMR spectral patterns that enable precise identification and purity assessment.
The ¹H NMR spectrum of batefenterol exhibits multiple distinctive resonances corresponding to its various functional groups, including aromatic protons from the quinolinone, chlorinated phenyl, and biphenyl moieties [17]. The stereogenic center generates specific coupling patterns and chemical shift values that confirm the absolute stereochemical configuration. The piperidine ring protons contribute characteristic multipicity patterns that aid in structural confirmation.
Advanced NMR techniques, including two-dimensional correlation spectroscopy, have been utilized to establish complete structural assignments for batefenterol [17]. These analytical methods provide definitive confirmation of the compound's molecular connectivity and stereochemical integrity, supporting pharmaceutical development and quality control requirements.
High-resolution mass spectrometry represents a critical analytical technique for the precise molecular characterization of batefenterol, providing exact mass determination and elemental composition confirmation [18] [19]. HRMS analysis has been extensively employed in pharmacokinetic studies and bioanalytical method development for batefenterol quantification in biological matrices [18].
The HRMS analysis of batefenterol typically utilizes electrospray ionization coupled with time-of-flight or Orbitrap mass analyzers to achieve high mass accuracy and resolution [19] [20]. The technique enables precise determination of the molecular ion peak at m/z 740.2773 (M+H)⁺, corresponding to the protonated molecular ion of the compound [18]. Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that support structural elucidation and compound identification.
Analytical methods based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been validated for batefenterol quantification with lower limits of quantification as low as 25 pg/mL in human plasma [18]. These sensitive analytical approaches enable comprehensive pharmacokinetic characterization and support clinical development programs. The HRMS validation provides definitive confirmation of molecular identity and supports regulatory submission requirements for pharmaceutical development.